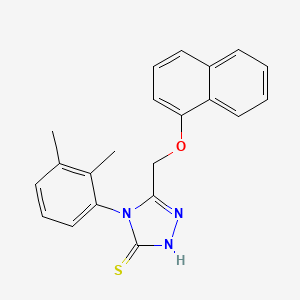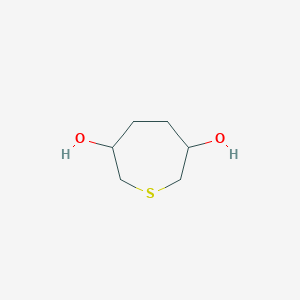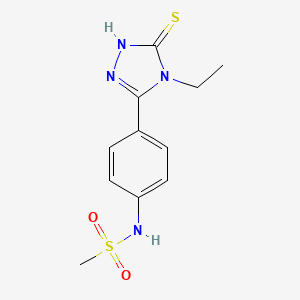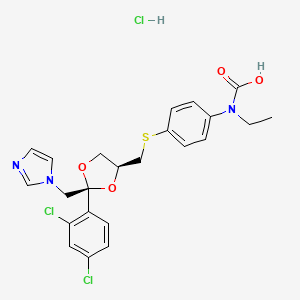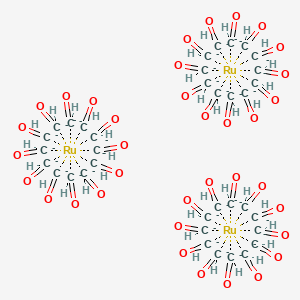
Tris(rutheniumdodecacarbaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(rutheniumdodecacarbaldehyde) is a complex organometallic compound that features ruthenium as its central metal atom. This compound is notable for its unique structure and potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The presence of multiple aldehyde groups and ruthenium atoms makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(rutheniumdodecacarbaldehyde) typically involves the reaction of ruthenium trichloride with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: Industrial production of Tris(rutheniumdodecacarbaldehyde) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(rutheniumdodecacarbaldehyde) undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ruthenium centers can undergo substitution reactions with ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triphenylphosphine in dichloromethane.
Major Products:
Oxidation: Tris(rutheniumdodecacarboxylic acid).
Reduction: Tris(rutheniumdodecacarbinol).
Substitution: Tris(rutheniumdodecacarbaldehyde) phosphine complex.
Applications De Recherche Scientifique
Tris(rutheniumdodecacarbaldehyde) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Tris(rutheniumdodecacarbaldehyde) involves its interaction with biological molecules such as DNA and proteins. The aldehyde groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of stable adducts. This interaction can disrupt the normal function of the biological molecules, leading to cell death in the case of cancer cells. The ruthenium centers can also participate in redox reactions, further enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Tris(rutheniumdodecacarbaldehyde) can be compared with other similar compounds, such as:
Tris(2,2’-bipyridyl)ruthenium(II): Known for its photophysical properties and used in electrogenerated chemiluminescence.
Triruthenium dodecacarbonyl: A precursor to various organoruthenium compounds and used in catalysis.
Tris(hydroxymethyl)aminomethane (Tris): Commonly used as a buffer in biochemical experiments.
Uniqueness: Tris(rutheniumdodecacarbaldehyde) is unique due to its multiple aldehyde groups and the presence of ruthenium, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C36H36O36Ru3-36 |
|---|---|
Poids moléculaire |
1347.9 g/mol |
Nom IUPAC |
methanone;ruthenium |
InChI |
InChI=1S/36CHO.3Ru/c36*1-2;;;/h36*1H;;;/q36*-1;;; |
Clé InChI |
SFXASQQYOKWDHR-UHFFFAOYSA-N |
SMILES canonique |
[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Ru].[Ru].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



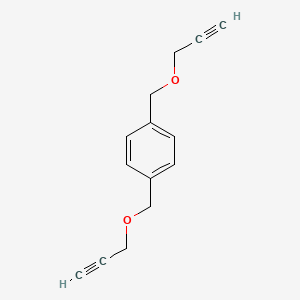
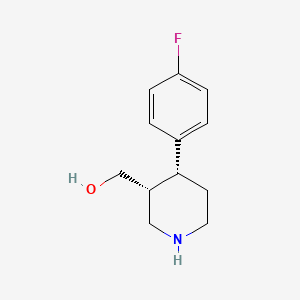

![N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B11765903.png)



